molecular formula C11H8N2O B121874 [2,2'-Bipyridine]-4-carbaldehyde CAS No. 146581-82-0

[2,2'-Bipyridine]-4-carbaldehyde

Cat. No. B121874
CAS RN: 146581-82-0
M. Wt: 184.19 g/mol
InChI Key: YSZFRHYUHKSZTO-UHFFFAOYSA-N
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Description

“[2,2’-Bipyridine]-4-carbaldehyde” is a derivative of 2,2’-Bipyridine, which is an organic compound with the formula C10H8N2 . This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

The synthesis of 2,2’-Bipyridine involves heating pyridine to a temperature between 700 °C and 800 °C in a sealed tube . This process gives bpy as the major condensation product, along with 2,3’-bipyridine and 2,4’-bipyridine .


Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine is planar, with nitrogen atoms in a trans position . This structure facilitates the accommodation of bigger carboxylic acids and leads to higher conformational flexibility compared to other bipyridines .


Chemical Reactions Analysis

2,2’-Bipyridine forms complexes with many transition metals . It binds metals as a chelating ligand, forming a 5-membered chelate ring . The exact role of copper salts in this reaction is unknown, but a similar effect of copper salts has previously been used in analogous coupling reactions of heteroarylboron compounds .

Scientific Research Applications

1. Metal Ion Templating and Schiff Base Ligands

[2,2'-Bipyridine]-4-carbaldehyde has been utilized in the creation of Schiff base ligands and metal ion templating. One-pot reactions involving this compound have led to the formation of complexes with unique structures such as imidazolidine rings and hexadentate Schiff base ligands. These reactions have showcased the compound's versatility in adapting to the needs of different metal ions (Constable et al., 2010).

2. Atom Transfer Radical Polymerization

In the field of polymer chemistry, [2,2'-Bipyridine]-4-carbaldehyde derivatives have been used as ligands in atom transfer radical polymerization (ATRP). This process involves the use of these ligands with copper(I) bromides and alkyl bromides, demonstrating the compound's capacity to facilitate versatile and homogeneous reactions in polymer synthesis (Haddleton et al., 1997).

3. Synthesis of Octahedral Iron(II) Complexes

The compound plays a crucial role in synthesizing octahedral FeL(2) complexes. The one-pot reactions involving [2,2'-Bipyridine]-4-carbaldehyde result in complexes where diastereoselectivity is influenced by the nature of the added amine, demonstrating an interplay of intra-cation pi-stacking and hydrogen bonding (Constable et al., 2010).

4. Synthesis of Room Temperature Fe2+ SCO Complexes

This compound has been used in the synthesis of room-temperature Fe2+ spin crossover (SCO) complexes. The N,N'-bis(2,2'-bipyridine-6-ylmethyl)-2,2'-biphenyl-enediamines derived from it serve as hexadentate ligands, which exhibit different behaviors in response to substitution patterns, such as high-spin state and SCO behavior (Petzold & Heider, 2011).

5. Development of Macrocyclic Schiff Bases

[2,2'-Bipyridine]-4-carbaldehyde has been instrumental in the development of macrocyclic Schiff bases. The compound, when reacted with trans-1,2-diaminocyclohexane, forms macrocyclic hexa Schiff bases. These bases have applications in complex molecular structures and demonstrate the compound’s ability to contribute to large-scale organic synthesis (Hodačová & Buděšínský, 2007).

6. Catalysis in Organic Synthesis

The compound is also used in catalysis, particularly in organic synthesis processes like the Morita–Baylis–Hillman reaction. This application showcases its utility in creating highly functionalized ligands and complex organic molecules (Gouthaman et al., 2015).

7. Chemosensor Development

In the development of chemosensors, [2,2'-Bipyridine]-4-carbaldehyde derivatives have shown efficacy as phosphorescent sensors for detecting specific chemicals like hypochlorite. This application is critical in environmental monitoring and safety (Zhao et al., 2011).

Safety And Hazards

2,2’-Bipyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and harmful in contact with skin . It is advised against food, drug, pesticide or biocidal product use .

Future Directions

Asymmetrical DπA 2,2’-bipyridine ligands for homoleptic copper(I)-based dyes in dye-sensitised solar cells have been studied . This suggests that 2,2’-Bipyridine and its derivatives have potential applications in the field of solar energy .

properties

IUPAC Name

2-pyridin-2-ylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-8-9-4-6-13-11(7-9)10-3-1-2-5-12-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZFRHYUHKSZTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436314
Record name [2,2'-Bipyridine]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2'-Bipyridine]-4-carbaldehyde

CAS RN

146581-82-0
Record name [2,2'-Bipyridine]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-4-carboxaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A solution of [2,2′-bipyridin]-4-ylmethanol (120 mg; 0.64 mmol) in anh. THF (5 ml) was treated with MnO2 (873 mg; 10.05 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 6.5 h. The resulting reaction mixture was then filtered over celite, and the separated solids were washed with THF. The filtrate was concentrated to dryness under reduced pressure giving [2,2′-bipyridine]-4-carbaldehyde as a colorless solid. LC-MS (conditions A): tR=0.30 min.; [M+H]+: 185.17 g/mol.
Quantity
120 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
873 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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